molecular formula C23H16N4O B13870625 4-(4-Quinolin-3-ylindazol-1-yl)benzamide

4-(4-Quinolin-3-ylindazol-1-yl)benzamide

Cat. No.: B13870625
M. Wt: 364.4 g/mol
InChI Key: JKTDFBINKBBORG-UHFFFAOYSA-N
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Description

4-(4-Quinolin-3-ylindazol-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline ring fused with an indazole ring, connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Quinolin-3-ylindazol-1-yl)benzamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Quinolin-3-ylindazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-Quinolin-3-ylindazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Quinolin-3-ylindazol-1-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cellular processes. For instance, it may inhibit the activity of kinases, which are crucial for cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Quinolin-3-ylindazol-1-yl)benzamide is unique due to its specific combination of quinoline and indazole rings, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C23H16N4O

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-quinolin-3-ylindazol-1-yl)benzamide

InChI

InChI=1S/C23H16N4O/c24-23(28)15-8-10-18(11-9-15)27-22-7-3-5-19(20(22)14-26-27)17-12-16-4-1-2-6-21(16)25-13-17/h1-14H,(H2,24,28)

InChI Key

JKTDFBINKBBORG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC=C(C=C5)C(=O)N

Origin of Product

United States

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